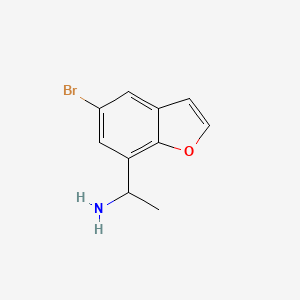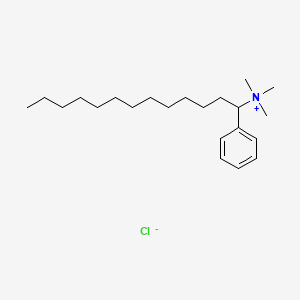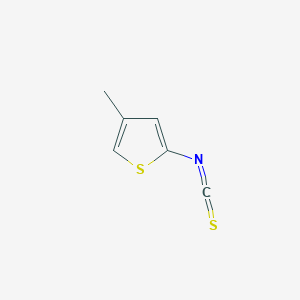
2-Isothiocyanato-4-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4-methylthiophene is a compound belonging to the class of isothiocyanates and thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, while isothiocyanates are characterized by the presence of the -N=C=S functional group. This compound combines these two features, making it a unique and valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophene-2-amine with thiophosgene. This reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Another method involves the use of carbon disulfide and primary amines, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with phenyl chlorothionoformate, which provides high yields and can be easily scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-4-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Complex Heterocycles: Produced through cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4-methylthiophene involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the presence of the isothiocyanate group (-N=C=S), which can interact with amino acids in proteins, thereby affecting their function. The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is believed to modulate stress response pathways and contribute to the resolution of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate with similar reactivity but different structural properties.
4-Methylthiophene-2-amine: A precursor in the synthesis of 2-Isothiocyanato-4-methylthiophene.
Sulforaphane: A well-known isothiocyanate with significant biological activities, commonly found in cruciferous vegetables.
Uniqueness
This compound is unique due to its combination of the thiophene ring and isothiocyanate group, providing distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H5NS2 |
|---|---|
Peso molecular |
155.2 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Clave InChI |
DVMFRRRUNQTEIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


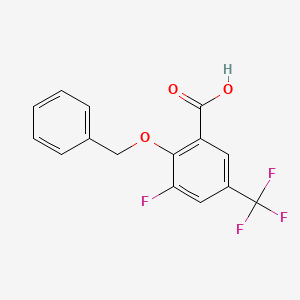

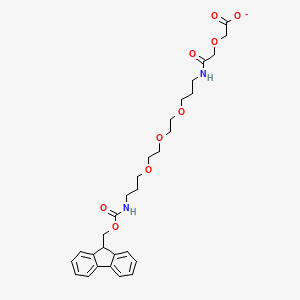
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

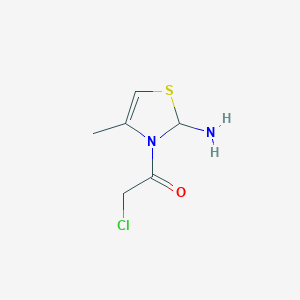
![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
